molecular formula C10H8ClN B599464 8-Chloro-6-methylquinoline CAS No. 19655-46-0

8-Chloro-6-methylquinoline

Cat. No.: B599464
CAS No.: 19655-46-0
M. Wt: 177.631
InChI Key: YCKJRSIWSMRLCJ-UHFFFAOYSA-N
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Description

8-Chloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities

Scientific Research Applications

8-Chloro-6-methylquinoline has several scientific research applications:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

8-Chloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , antiinflammatory , antioxidant , and anti-HIV agents

Mode of Action

The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities . .

Pharmacokinetics

The development of novel antimicrobial agents often aims for better pharmacodynamic and pharmacokinetic properties with lesser or no side effects .

Result of Action

Given the wide range of biological activities of quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method is the reaction of 6-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 8th position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Chloro-6-methylquinoline is unique due to the combined presence of both chlorine and methyl substituents, which enhances its chemical reactivity and broadens its range of applications in medicinal and industrial chemistry .

Properties

IUPAC Name

8-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKJRSIWSMRLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728292
Record name 8-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19655-46-0
Record name 8-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-6-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the structural characterization of 8-Chloro-6-methylquinoline?

A1: While the abstract doesn't provide specific spectroscopic data, we can infer the following:

    Q2: What is the historical context of this compound research?

    A2: The paper titled "Some Derivatives of this compound" [] suggests that this compound has been a subject of chemical synthesis research. The fact that researchers are developing derivatives implies an interest in exploring its potential applications or using it as a building block for more complex molecules.

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